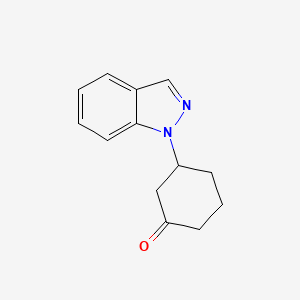

3-(1h-Indazol-1-yl)cyclohexan-1-one

Description

Overview of Indazole and Cyclohexanone (B45756) Chemical Motifs in Contemporary Research

The indazole nucleus is a bicyclic heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. jmchemsci.com This scaffold is considered "privileged" in medicinal chemistry because its derivatives exhibit a vast array of biological activities. austinpublishinggroup.comnih.gov Indazole-based compounds have been extensively investigated and reported to possess anti-inflammatory, antimicrobial, anti-tumor, and anti-HIV properties. nih.govresearchgate.net The indazole ring can exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-tautomer generally being more stable. jmchemsci.comaustinpublishinggroup.com The versatility of the indazole ring allows it to serve as a core structure in numerous pharmaceuticals, including the antiemetic drug Granisetron and the non-steroidal anti-spermatogenic agent Lonidamine. austinpublishinggroup.comresearchgate.net

The cyclohexanone motif, a six-membered cyclic ketone, is a fundamental and versatile building block in organic synthesis. Its importance stems from the reactivity of its carbonyl group and adjacent α-carbons, which allows for a wide range of chemical transformations. It is frequently used as a starting material for the synthesis of more complex molecules. austinpublishinggroup.comingentaconnect.com Specifically, cyclohexane-1,3-diones are common precursors in multi-component reactions to create various heterocyclic systems, including tetrahydroindazole (B12648868) derivatives, often through condensation reactions with hydrazine (B178648). austinpublishinggroup.comsemanticscholar.org

Significance of Fused Heterocyclic Ketones in Organic Synthesis and Medicinal Chemistry

The synthesis of molecules that incorporate both a heterocyclic unit and a ketone, such as 3-(1H-Indazol-1-yl)cyclohexan-1-one, is a significant area of focus in modern chemistry. These fused or linked heterocyclic ketones are valuable scaffolds for developing new therapeutic agents. jmchemsci.com The combination of a rigid aromatic system like indazole with a flexible cyclic ketone like cyclohexanone results in a molecule with a defined three-dimensional structure, which is crucial for selective interaction with biological targets like enzymes and receptors. austinpublishinggroup.com

Synthetic strategies often employ the reaction of cyclohexanedione precursors with various reagents to build the heterocyclic portion of the molecule. ingentaconnect.comsemanticscholar.org For example, studies have shown the synthesis of thieno-[3,2-e]indazole derivatives starting from cyclohexane-1,3-dione and aromatic aldehydes. ingentaconnect.com The resulting compounds are often created as part of a chemical library and screened for biological activity. Research has demonstrated that such indazole derivatives possess potent antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of this class of compounds. ingentaconnect.com

Positioning of this compound as a Representative Chemical Structure for Advanced Studies

This compound serves as a quintessential example of a molecule primed for advanced chemical and biological studies. Its specific structure, featuring the stable 1H-indazole tautomer linked to the cyclohexanone ring, makes it an ideal candidate for use as a chemical probe or a foundational scaffold for drug discovery. The presence of both a hydrogen-bond-donating group (the indazole N-H) and a hydrogen-bond-accepting group (the ketone C=O), along with its distinct regio- and stereochemical potential, provides multiple points for molecular interaction and further functionalization.

While extensive research specifically detailing the applications of this compound is not widely published, its commercial availability suggests its utility as a building block in synthetic chemistry. sigmaaldrich.com It represents a key intermediate that can be used to generate a library of more complex derivatives for high-throughput screening in drug development programs or as a standard for developing new synthetic methodologies. Its structure is a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of indazole-based compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-indazol-1-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11H,3,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVEQDQRJCKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N2C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1h Indazol 1 Yl Cyclohexan 1 One and Analogous Structures

Strategies for the Formation of the Indazole Moiety

The construction of the indazole ring is a key step in the synthesis of the target compound and its analogs. Various methods, including cyclization reactions, cross-coupling techniques, and green chemistry approaches, have been developed to efficiently create this bicyclic heteroaromatic system. benthamdirect.combohrium.com

Cyclization Reactions for Indazole Ring Construction

Cyclization reactions are a fundamental approach to forming the indazole nucleus. These methods often involve the intramolecular formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

One common strategy involves the diazotization of o-toluidines followed by cyclization. chemicalbook.com For instance, diazotization of 2-methylanilines can lead to the formation of halo-1H-indazoles in good yields. sci-hub.se Another approach utilizes the reaction of o-fluorobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.comsci-hub.se

Radical cyclizations also offer a pathway to indazoles. For example, 5-endo ring closures of aryl radicals onto an azo functional group have been shown to be a facile method for constructing the indazole ring system. cdnsciencepub.com Additionally, intramolecular C-H amination reactions, mediated by agents like silver(I), can produce 3-substituted indazole motifs. nih.gov A study by Wang and colleagues detailed a versatile approach for synthesizing 1H-indazoles through the cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst. mdpi.com

The following table summarizes various cyclization strategies for indazole synthesis:

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| o-Toluidines | Diazotization, cyclization | Halo-1H-indazoles | chemicalbook.com |

| o-Fluorobenzaldehydes/ketones | Hydrazine | 1H-Indazoles | chemicalbook.comsci-hub.se |

| Aryl radicals with azo group | 5-endo ring closure | Indazoles | cdnsciencepub.com |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles | mdpi.com |

| 2-Alkynyl azobenzenes | Cu/Pd cooperative catalysis | 2H-Indazoles | mdpi.com |

Cross-Coupling Methodologies in Indazole Synthesis (e.g., Suzuki-Miyaura, CuI-catalyzed)

Transition metal-catalyzed cross-coupling reactions have become powerful tools for synthesizing and functionalizing indazoles. bohrium.com The Suzuki-Miyaura cross-coupling reaction, in particular, is a highly effective method for forming carbon-carbon bonds. rsc.org This reaction typically involves the coupling of a halo-indazole with a boronic acid in the presence of a palladium catalyst. rsc.orgrsc.orgmdpi.comnih.gov For example, a series of indazole derivatives have been synthesized in good yields by reacting various bromoindazoles with aryl boronic acids using a palladium catalyst. rsc.orgmdpi.com

Copper-catalyzed reactions are also prevalent in indazole synthesis. For instance, CuI-catalyzed cross-coupling of 1H-indazole with bromoalkynes has been used to prepare N-alkynylated indazoles. rasayanjournal.co.in Another copper-mediated method involves the N-N bond formation from ketimine species derived from o-aminobenzonitriles to yield 1H-indazoles. mdpi.com

The table below highlights key cross-coupling methodologies for indazole synthesis:

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Bromoindazoles, Pyrrole/Thiopheneboronic acids | 5-(Heteroaryl)-1H-indazoles | mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄, aqueous base | 3-Iodo-N-Boc indazole, Aryl/heteroaryl boronic acids | 3-Aryl-NH-indazoles | nih.gov |

| CuI-catalyzed | CuI, PEG-400 | 1H-Indazole, Bromoalkynes | N-Alkynylated indazoles | rasayanjournal.co.in |

| Cu₂O-mediated | Cu₂O | o-Haloaryl N-tosylhydrazones | 1H-Indazoles | mdpi.com |

Green Chemistry Approaches in Indazole Derivative Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. bohrium.com In the context of indazole synthesis, green chemistry approaches aim to reduce the use of hazardous materials and improve energy efficiency.

One such approach involves the use of sustainable catalysts and solvents. For example, copper oxide nanoparticles supported on activated carbon have been used as a heterogeneous catalyst for the synthesis of 2H-indazoles in a green solvent like PEG-400. acs.orgnih.gov This method avoids the use of ligands and bases and allows for catalyst recyclability. acs.orgnih.gov

Microwave-assisted organic synthesis is another green technique that has been applied to the functionalization of indazoles. rasayanjournal.co.in Microwave irradiation can significantly reduce reaction times and improve yields in cross-coupling reactions. rasayanjournal.co.in For instance, the Suzuki-Miyaura coupling of bromoindazoles with aryl boronic acids can be efficiently carried out under microwave heating. rasayanjournal.co.in

Integration of the Cyclohexanone (B45756) Framework

Once the indazole moiety is formed or a suitable precursor is in hand, the next critical step is the integration of the cyclohexanone framework. This can be achieved through the synthesis of cyclohexanone derivatives that are subsequently attached to the indazole or by direct annulation reactions.

Synthesis of Cyclohexanone Derivatives as Precursors

The synthesis of functionalized cyclohexanones is a key strategy for the eventual construction of 3-(1H-indazol-1-yl)cyclohexan-1-one and its analogs. These precursors can be designed to react with an indazole or an indazole precursor.

A common method for preparing substituted cyclohexanones is through condensation reactions. For example, chalcones, which can be synthesized via the Claisen-Schmidt reaction of an appropriate aldehyde and ketone, are versatile precursors for cyclohexanone derivatives. rdd.edu.iq The reaction of chalcones with ethyl acetoacetate (B1235776) in the presence of a base can yield substituted cyclohexenones. rdd.edu.iq

Another approach involves the multicomponent reaction of an aldehyde, such as indole-3-carbaldehyde, with acetylacetone (B45752) in the presence of a base to produce highly substituted cyclohexanone derivatives. jmchemsci.com These cyclohexanone precursors can then be reacted with hydrazine or its derivatives to form the indazole ring. jmchemsci.comjapsonline.com

Direct Annulation or Conjugation with Indazole Scaffolds

Directly forming the cyclohexanone ring onto an existing indazole scaffold or conjugating a pre-formed cyclohexanone derivative to an indazole are also viable strategies.

One method involves the reaction of a substituted cyclohexanone with hydrazine hydrate (B1144303) to form a tetrahydroindazole (B12648868) derivative. jmchemsci.comjapsonline.com For instance, 2,6-diundecylidenecyclohexan-1-one reacts with hydrazine hydrate to form an indazole derivative. Similarly, the reaction of 1,3-cyclohexanedione (B196179) with appropriate reagents can lead to the synthesis of furan-fused indazoles. austinpublishinggroup.com

Alkylation of the indazole nitrogen with a cyclohexanone-containing fragment is another important conjugation method. For example, the alkylation of an indazole moiety with a precursor of the desired cyclohexanone can be achieved, although this can sometimes lead to a mixture of N-1 and N-2 alkylated isomers. google.com

The following table provides examples of integrating the cyclohexanone framework:

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Chalcones | Ethyl acetoacetate, base | Substituted cyclohexenones | rdd.edu.iq |

| Indole-3-carbaldehyde, acetylacetone | Base | Substituted cyclohexanones | jmchemsci.com |

| 2,6-Diundecylidenecyclohexan-1-one | Hydrazine hydrate | Indazole derivative | |

| 1,3-Cyclohexanedione | Hydrazine derivatives | Furan-fused indazoles | austinpublishinggroup.com |

| Bis-benzylidene-cyclohexanone | Hydrazine monohydrate | 4,5,6,7-Tetrahydro-2H-indazole | japsonline.com |

Stereoselective Synthesis of Chiral Analogues

The generation of chiral analogues of this compound is a significant area of research, focusing on the control of stereochemistry to produce enantiomerically pure or enriched compounds. A primary strategy involves the use of chiral starting materials derived from natural sources.

One effective method utilizes chiral monoterpenic ketones as precursors for the synthesis of chiral tetrahydroindazoles. researchgate.net This approach leverages the inherent chirality of widely available natural products to impart stereoselectivity. For instance, ketones such as (R)-(+)-3-methylcyclohexanone, (2S, 5R)-(-)-menthone, and (R)-(-)-carvone can be converted into chiral pyrazole derivatives in a two-step process. researchgate.net The initial step typically involves the formation of a β-keto-enol ether or a related activated intermediate, which then undergoes condensation with hydrazine to form the chiral indazole ring system.

Another approach focuses on the stereoselective synthesis of the cyclohexanone core itself. A general method has been developed for creating chiral 4-alkyl-4-hydroxycyclohexenones, which can serve as key intermediates. nih.gov This process may involve an oxidation followed by a notable cleavage of a chiral tether under mild acidic conditions to yield a β-hydroxy ketone, which is then converted to the target enone. nih.gov

In the synthesis of more complex analogues, stereoselectivity is often dictated by the reaction conditions and the existing stereocenters in the cyclohexanone intermediate. For example, in the synthesis of certain 1-(tetrahydro-1H-indazol-5-yl)ethanone derivatives, the coupling constants observed in ¹H NMR spectra for protons on the cyclohexanone ring indicate a trans relationship between adjacent protons, confirming a specific diastereomer is formed. jmchemsci.comjmchemsci.com Similarly, the synthesis of (E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been shown to proceed with trans stereoselectivity. researchgate.net

Table 1: Chiral Ketones Used in the Synthesis of Chiral Tetrahydroindazoles. researchgate.net

| Starting Chiral Ketone | Resulting Chiral Structure |

| (R)-(+)-3-Methylcyclohexanone | Chiral Tetrahydroindazole |

| (2S, 5R)-(-)-Menthone | Chiral Tetrahydroindazole |

| (R)-(+)-Pulegone | Chiral Tetrahydroindazole |

| (5R)-(+)-Dihydrocarvone | Chiral Tetrahydroindazole |

| (R)-(-)-Carvone | Chiral Tetrahydroindazole |

Mechanistic Studies of Key Synthetic Transformations

The primary synthetic transformation for creating the indazolyl-cyclohexanone scaffold involves the condensation of a cyclohexanedione derivative with hydrazine. Mechanistic studies have focused on understanding this key cyclization step as well as the formation of the requisite cyclohexanone precursors.

The formation of the indazole ring from a 1,3-dicarbonyl moiety within a cyclohexanone ring and hydrazine hydrate is a well-established cyclization reaction. jmchemsci.comjmchemsci.comtandfonline.com The reaction proceeds via initial nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring fused to the cyclohexane (B81311) system. The regioselectivity of this reaction (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl) can be influenced by steric and electronic factors of the substituents on both reactants.

For certain analogues, the synthesis of the precursor itself involves interesting mechanistic pathways. For instance, the synthesis of (2E,6E)-2,6-dibenzylidenecyclohexanone, a precursor for some hexahydro-2H-indazole derivatives, can be achieved from a β-amino carbonyl compound (a Mannich base). A proposed mechanism suggests that under reflux in acetic acid, the Mannich base undergoes a retrosynthesis to form cyclohexanone and a Schiff base. The cyclohexanone then reacts on both enolizable sides with two molecules of the Schiff base to afford a dimannich base, which subsequently undergoes elimination to yield the target dibenzylidene cyclohexanone. researchgate.net

Table 2: Proposed Mechanistic Steps for Dibenzylidene Cyclohexanone Formation. researchgate.net

| Step | Description |

| 1 | Retrosynthesis of Mannich base in acetic acid. |

| 2 | Formation of cyclohexanone and Schiff base synthons. |

| 3 | Reaction of cyclohexanone with two molecules of Schiff base. |

| 4 | Formation of a dimannich base intermediate. |

| 5 | Elimination reaction to yield dibenzylidene cyclohexanone. |

Furthermore, detailed mechanistic studies on the reaction of the indazole nucleus itself, such as its addition to formaldehyde (B43269), provide insight into its fundamental reactivity. In acidic aqueous solutions, the reaction proceeds through the protonated form of formaldehyde reacting with the neutral indazole. nih.gov Theoretical calculations have shown that the formation of 1-substituted indazole derivatives is thermodynamically more favorable than the 2-substituted isomers. acs.org This inherent preference for N1 substitution is a key consideration in designing syntheses of 1H-indazol-1-yl derivatives.

The cyclization to form the indazole ring can also be part of a multi-step, one-pot sequence. For example, the synthesis of certain complex indazolyl pyrazole derivatives involves a sequence of Knoevenagel condensation, Michael addition, and aldol (B89426) reactions to build the intermediate cyclohexanone, which is then cyclized with hydrazine. tandfonline.com The entire sequence showcases a cascade of well-understood transformations to build molecular complexity efficiently.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of proton (¹H) and carbon (¹³C) signals and to explore through-bond and through-space correlations.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of 3-(1H-indazol-1-yl)cyclohexan-1-one is expected to reveal distinct signals for the protons of the indazole ring and the cyclohexanone (B45756) ring. The aromatic region would show signals for the four protons on the benzene (B151609) portion of the indazole moiety, with their chemical shifts and coupling patterns providing information about their relative positions. The proton at position 3 of the indazole ring typically appears as a characteristic singlet at a downfield chemical shift. The cyclohexanone ring protons would present as a series of multiplets in the aliphatic region. The methine proton at the C3 position of the cyclohexanone ring, being adjacent to the nitrogen atom of the indazole, would likely be deshielded and appear at a lower field compared to the other methylene (B1212753) protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the cyclohexanone ring is expected to appear at a significantly downfield chemical shift (typically in the range of 200-210 ppm). The carbon atoms of the indazole ring would have characteristic shifts in the aromatic region, while the aliphatic carbons of the cyclohexanone ring would be observed at upfield chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole H-3 | ~8.0 | - |

| Indazole H-4/H-7 | 7.1 - 7.8 | 110 - 140 |

| Indazole H-5/H-6 | 7.1 - 7.8 | 110 - 140 |

| Cyclohexanone H-3 | 4.5 - 5.0 | 50 - 60 |

| Cyclohexanone H-2, H-4, H-5, H-6 | 1.8 - 2.8 | 20 - 50 |

| - | - | Cyclohexanone C=O ~208 |

Note: The table above presents generalized, predicted chemical shift ranges based on known values for similar structural motifs. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, TOCSY)

To unambiguously assign the proton signals, especially the overlapping multiplets of the cyclohexanone ring, 2D NMR experiments are indispensable. A Correlation SpectroscopY (COSY) experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclohexanone spin system. For a more comprehensive analysis, a TOtal Correlation SpectroscopY (TOCSY) experiment could be employed to identify all protons within a spin system, even those not directly coupled. This would be particularly useful for confirming the assignments of the entire set of cyclohexanone protons.

Nitrogen-15 (¹⁵N) NMR for Tautomerism Studies

Indazole and its derivatives can exist in different tautomeric forms (1H and 2H). While the 1H-tautomer is specified in the name, experimental conditions could potentially lead to the presence of the 2H-tautomer. ¹⁵N NMR spectroscopy is a powerful tool for investigating this tautomerism. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding. By comparing the experimental ¹⁵N NMR chemical shifts with those of known 1-substituted and 2-substituted indazoles, the predominant tautomeric form in solution can be definitively established.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄N₂O), the expected nominal mass would be 214 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, potentially showing characteristic losses of fragments corresponding to the indazole or cyclohexanone moieties.

Interactive Data Table: HRMS Data

| Formula | Calculated m/z [M+H]⁺ | Observed m/z |

| C₁₃H₁₅N₂O | 215.1184 | Data not available |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone group would be prominent, typically appearing in the region of 1700-1725 cm⁻¹. The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C-N stretching vibrations associated with the indazole ring.

Interactive Data Table: Key FT-IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1700 - 1725 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C (Aromatic) | 1450 - 1600 |

| C-N | 1300 - 1400 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy.

The electronic character of a molecule is fundamental to its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For indazole derivatives, the HOMO is often located over the indazole ring system, indicating this region is electron-rich and likely to act as an electron donor. Conversely, the LUMO is typically distributed over the same heterocyclic system, highlighting its capacity to accept electrons. This distribution of frontier orbitals is critical in understanding the molecule's role in chemical reactions and its potential to engage in charge-transfer interactions with other molecules.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

No specific numerical data for the HOMO-LUMO energies of 3-(1h-Indazol-1-yl)cyclohexan-1-one was found in the search results. The table is presented as a template for where such data would be included.

The three-dimensional structure of this compound is not rigid. The cyclohexanone (B45756) ring can adopt various conformations, such as chair, boat, and twist-boat forms. The chair conformation is generally the most stable for cyclohexanes, but the presence and orientation of the bulky indazolyl substituent can influence the conformational preference. Computational analysis can determine the relative energies of these conformers, identifying the most likely shapes the molecule will adopt.

DFT calculations are invaluable for elucidating the pathways of chemical reactions. For the synthesis of this compound, which can be formed through a Michael addition reaction, theoretical studies can map out the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

By calculating the activation energies associated with these transition states, chemists can predict the feasibility and rate of a reaction under different conditions. This analysis can reveal the step-by-step mechanism, providing a detailed picture of bond formation and breakage. Such studies are critical for optimizing reaction conditions to improve yield and selectivity.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound to interact with biological macromolecules, such as proteins, computational techniques like molecular docking and molecular dynamics are employed.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique allows for the visualization and analysis of the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, docking studies can identify potential protein targets and reveal how the molecule fits into the binding site. The indazole moiety, with its nitrogen atoms, can act as a hydrogen bond donor or acceptor, while the cyclohexanone ring can engage in hydrophobic interactions. These simulations provide a detailed profile of the key interactions that govern the binding event.

Following docking, the strength of the interaction between the ligand and the receptor can be estimated by calculating the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. These calculations can be performed using various scoring functions and more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These computational approaches not only predict the binding affinity but also pinpoint the specific amino acid residues in the protein's active site that are crucial for the interaction. This information is invaluable for understanding the molecular basis of recognition and can guide the design of new molecules with improved binding properties. Molecular dynamics simulations can further refine this understanding by modeling the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding mode.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in public literature, the principles of QSAR have been widely applied to the broader class of indazole derivatives for various therapeutic targets. nih.govresearchgate.net These studies provide a framework for understanding how structural modifications to the indazole ring and its substituents can influence biological outcomes.

The development of a QSAR model for a series of compounds, including this compound, would typically involve the following steps:

Data Set Selection: A group of structurally related indazole derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and external validation with a set of compounds not used in model development. tandfonline.com

Studies on various indazole derivatives have successfully developed both 2D-QSAR and 3D-QSAR models. growingscience.com For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to create 3D contour maps that visualize the regions around the indazole scaffold where steric bulk, positive or negative electrostatic charges are favorable or unfavorable for activity. tandfonline.com These maps are instrumental in guiding the design of new, more potent derivatives. nih.gov

To illustrate the type of data generated in a hypothetical QSAR study of indazole analogs, the following table presents a representative dataset.

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| Indazole-1 | 6.8 | 6.75 | 0.05 |

| Indazole-2 | 7.2 | 7.10 | 0.10 |

| Indazole-3 | 6.5 | 6.60 | -0.10 |

| Indazole-4 | 7.5 | 7.45 | 0.05 |

| Indazole-5 | 6.9 | 6.95 | -0.05 |

| Indazole-6 | 7.8 | 7.82 | -0.02 |

| Indazole-7 | 6.3 | 6.35 | -0.05 |

This table is a hypothetical representation of QSAR data for illustrative purposes.

In Silico Prediction of Compound Properties and Activities

In silico methods are computational tools used to predict the physicochemical and pharmacokinetic properties of a compound, as well as its potential biological activities and toxicities. These predictions are crucial in the early stages of drug discovery to prioritize candidates for synthesis and further testing. For this compound, in silico predictions can offer a preliminary assessment of its drug-like properties.

A common set of in silico predictions revolves around ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Numerous studies on indazole derivatives have utilized in silico tools to predict their ADMET profiles. nih.govbiotech-asia.orgasianpubs.org

Drug-Likeness and Physicochemical Properties:

One of the most common filters for drug-likeness is Lipinski's Rule of Five. biotech-asia.org This rule suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) greater than 500 Da

A calculated octanol-water partition coefficient (logP) greater than 5

In silico predictions for indazole derivatives frequently show good adherence to these rules, suggesting favorable oral bioavailability. nih.govpnrjournal.com The topological polar surface area (tPSA) is another important predictor of drug absorption and brain penetration.

The following table presents a hypothetical in silico prediction of the physicochemical properties for this compound based on general findings for similar indazole structures.

| Property | Predicted Value |

| Molecular Weight (MW) | 228.28 g/mol |

| logP | 2.5 |

| Hydrogen Bond Donors (HBD) | 1 |

| Hydrogen Bond Acceptors (HBA) | 3 |

| Topological Polar Surface Area (tPSA) | 49.6 Ų |

| Number of Rotatable Bonds | 2 |

| Lipinski's Rule of Five Violations | 0 |

This table contains theoretically calculated values and serves as an example of in silico property prediction.

Pharmacokinetic and Toxicity Predictions:

In silico tools can also predict various pharmacokinetic parameters, such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450. nih.gov Toxicity predictions can flag potential liabilities, such as mutagenicity, carcinogenicity, or cardiotoxicity. For many indazole-based compounds, in silico ADMET studies have predicted good gastrointestinal absorption and low toxicity risks. pnrjournal.comresearchgate.net

The insights gained from these computational investigations are invaluable for guiding the optimization of lead compounds. By predicting the effects of structural changes on activity and drug-like properties, QSAR and in silico modeling can significantly accelerate the discovery and development of new therapeutic agents based on the indazole scaffold.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Molecular Function and Biological Potency

Structure-activity relationship studies on derivatives of 3-(1h-indazol-1-yl)cyclohexan-1-one have demonstrated that small structural changes can lead to significant differences in biological potency. These investigations are crucial for optimizing lead compounds into clinical candidates.

Key research findings indicate that the indazole moiety and the cyclohexanone (B45756) ring are both amenable to substitutions that can enhance inhibitory activity against various kinases. For instance, in the context of developing inhibitors for polo-like kinase 1 (Plk1), a critical regulator of cell division, modifications at the 5-position of the indazole ring have proven to be particularly impactful.

A study on 1H-indazole derivatives as Plk1 inhibitors revealed that the introduction of a methyl group at the 3-position of the indazole ring was essential for activity. Furthermore, the nature of the substituent at the 5-position played a critical role in determining the inhibitory concentration (IC₅₀). An unsubstituted indazole at this position was found to be inactive. However, the introduction of various functional groups led to a range of potencies.

Table 1: Impact of Substitutions on the Indazole Ring on Plk1 Inhibitory Activity

| Compound | Modification at Indazole C5-Position | Plk1 IC₅₀ (nM) |

| 1 | Hydrogen | Inactive |

| 2 | -C(O)N(CH₃)₂ | 800 |

| 3 | -C(O)NH-c-propyl | 300 |

| 4 | -C(O)NH-i-propyl | 100 |

These findings highlight a clear trend where the nature of the amide substituent at the C5-position of the indazole ring significantly modulates the compound's potency against Plk1.

Rational Design Principles for Functional Analogues and Scaffolds

The development of functional analogues based on the this compound scaffold is often guided by rational design principles, including computational modeling and X-ray co-crystal structures of inhibitors bound to their target kinases. These techniques provide insights into the key interactions between the inhibitor and the enzyme's active site, allowing for the strategic design of more potent and selective molecules.

One of the primary strategies involves modifying the scaffold to optimize its fit within the ATP-binding pocket of the target kinase. The indazole ring typically serves as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The cyclohexanone moiety and its substituents can then be tailored to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity.

For example, in the design of inhibitors targeting both TYRO3, AXL, and MER (TAM) kinases and FMS-like tyrosine kinase 3 (FLT3), the this compound core was identified as a promising starting point. Rational design efforts focused on introducing substituents that could exploit specific features of the kinase active sites. This led to the development of compounds with dual inhibitory activity, which can be beneficial in certain therapeutic contexts.

The process often involves a cycle of design, synthesis, and biological testing. Computational docking studies might predict favorable interactions, which are then validated through the synthesis and evaluation of the designed compounds. This iterative process allows for the refinement of the molecular structure to achieve the desired biological profile.

Stereochemical Influences on Molecular Recognition and Activity

The presence of a chiral center at the 3-position of the cyclohexanone ring in this compound means that its derivatives can exist as different stereoisomers (enantiomers or diastereomers). The spatial arrangement of substituents at this position can have a profound impact on how the molecule interacts with its biological target, a phenomenon known as stereoselectivity.

In many cases, one enantiomer of a chiral drug is significantly more active than the other. This is because the binding sites of proteins, such as the active sites of kinases, are themselves chiral and will interact differently with the two enantiomers.

For derivatives of this compound, it has been observed that the stereochemistry at the C3-position of the cyclohexanone ring is a critical determinant of biological activity. For instance, in a series of inhibitors developed for a specific kinase, the (R)-enantiomer might show significantly higher potency than the (S)-enantiomer, or vice versa. This difference in activity is attributed to the optimal positioning of the substituents in the three-dimensional space of the kinase's binding pocket, allowing for more favorable interactions with key amino acid residues.

The separation and independent testing of enantiomers are therefore essential steps in the drug discovery process to identify the more active isomer (the eutomer) and to understand the stereochemical requirements for potent inhibition.

Mechanistic Insights into Biological Interactions Academic Research Focus

Enzyme Inhibition Studies

The unique structure of the indazole ring, often combined with other chemical moieties, allows for its interaction with a range of enzymatic targets.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. researchgate.netnih.gov Its expression in cancer cells can lead to an immunosuppressive environment, making it an attractive target for cancer immunotherapy. researchgate.netnih.gov

Research has identified the 1H-indazole scaffold as a novel and potent pharmacophore for IDO1 inhibition. researchgate.net A study on a series of 1H-indazole derivatives demonstrated that the 1H-indazole scaffold is essential for this inhibitory activity. The inhibitory potency is significantly influenced by substituent groups at the 4-position and 6-position of the indazole ring. researchgate.net Docking models have shown that 1H-indazoles can effectively interact with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme, which is crucial for their inhibitory effects. researchgate.net

One study identified a specific 1H-indazole derivative, compound 2g, which exhibited the highest activity with an IC50 value of 5.3μM. researchgate.net Another study on dual inhibitors of IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO2) identified new scaffolds capable of inhibiting both enzymes. researchgate.net

Table 1: IDO1 Inhibition by Indazole Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Compound 2g (a 1H-indazole derivative) | IDO1 | 5.3 µM | researchgate.net |

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net Selective inhibition of COX-2 over the related COX-1 enzyme is a key strategy in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.netnih.gov

The indazole scaffold has been explored for its potential as a selective COX-2 inhibitor. A series of novel derivatives based on the (aza)indazole series were developed and evaluated for their COX-2 inhibitory activity. nih.gov Structural modifications led to the identification of a compound that exhibited effective COX-2 inhibition with an IC50 value of 0.409 µM and excellent selectivity over COX-1. nih.gov

Furthermore, in silico studies involving molecular modeling and structural analysis of tetrahydroindazole (B12648868) derivatives have suggested their potential as COX-2 inhibitors. researchgate.net These studies indicated that the compounds could have good gastrointestinal absorption and interact with key residues in the active site of the COX-2 isoenzyme. researchgate.net The benzyl (B1604629) amine moiety, which can be a feature of indazole derivatives, is also a known COX inhibitor. jmchemsci.com

Table 2: COX-2 Inhibition by Indazole Derivatives

| Compound/Derivative Series | Target | IC50 Value/Activity | Reference |

|---|---|---|---|

| Compound 16 (an (aza)indazole derivative) | COX-2 | 0.409 µM | nih.gov |

The glucagon (B607659) receptor (GCGR) plays a vital role in glucose homeostasis by mediating the effects of glucagon, a hormone that increases blood glucose levels. Antagonism of this receptor is a promising therapeutic strategy for the treatment of type 2 diabetes. nih.gov

Research has led to the discovery of novel and potent series of glucagon receptor antagonists (GRAs) based on the indazole and indole (B1671886) cores. These compounds were designed based on earlier pyrazole-based GRAs. Structure-activity relationship (SAR) studies focused on modifications at the C3 and C6 positions of the indazole core, as well as the benzylic position on the N-1 of the indazole. These efforts identified multiple potent GRAs with excellent in vitro profiles. One such indazole-based GRA, 16d, was found to be orally active in animal models, effectively blunting glucagon-induced glucose excursion.

The development of indazole-based β-alanine derivatives has also yielded potent GCGR antagonists with oral bioavailability. nih.gov

Table 3: Glucagon Receptor Antagonism by Indazole Derivatives

| Compound/Derivative Series | Target | Activity | Reference |

|---|---|---|---|

| GRA 16d (an indazole-based antagonist) | Glucagon Receptor | Orally active in blunting glucagon-induced glucose excursion in mice. |

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and liver cells to regulate insulin (B600854) secretion and glucose homeostasis. nih.govtandfonline.com Glucokinase activators (GKAs) are considered a potential treatment for type 2 diabetes as they can enhance glucose-stimulated insulin secretion and hepatic glucose uptake. tandfonline.comnih.gov

The indazole scaffold has been identified as a promising core for the development of novel glucokinase activators. nih.govresearchgate.net Research has described the identification and optimization of a series of indazole and pyrazolopyridine-based activators. nih.govresearchgate.net This work led to the identification of a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy. nih.gov

Additionally, a series of 5-substituted Indazol-3-one derivatives were prepared and evaluated for their ability to simultaneously inhibit glycogen (B147801) phosphorylase (GP) and activate glucokinase. researchgate.net Among the tested compounds, some showed moderate activities towards both enzymes. researchgate.net For instance, one compound inhibited human liver glycogen phosphorylase (hLGP) with an IC50 of 35.6 µM and activated the glucokinase enzyme with an EC50 of 0.77 µM. researchgate.net

Table 4: Glucokinase Activation by Indazole Derivatives

| Compound/Derivative Series | Target | EC50/Activity | Reference |

|---|---|---|---|

| 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide (42) | Glucokinase | Potent activator with favorable preclinical properties. | nih.gov |

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov Overexpression or mutation of EGFR is common in various cancers, making it a key target for anticancer therapies. nih.govfrontiersin.org

Indazole-based compounds have been investigated as inhibitors of EGFR kinase. A review on indazole derivatives as protein kinase inhibitors highlights their use in developing EGFR inhibitors. nih.gov Research has been conducted on indazole-based covalent inhibitors of EGFR. researchgate.net Specifically, derivatives with an acrylamide (B121943) moiety have shown enhanced activity. nih.gov One such derivative was found to be selective for the EGFR wild type with IC50 values of 3352 nM and 462 nM against the L858R and L858R/T790M mutants, respectively. nih.gov

Furthermore, multi-component reactions of cyclohexan-1,3-dione derivatives have produced compounds that showed inhibitory activity against several tyrosine kinases, including EGFR. researchgate.net

Table 5: EGFR Kinase Inhibition by Indazole Derivatives

| Compound/Derivative Series | Target | IC50 Value | Reference |

|---|---|---|---|

| Indazole-based covalent inhibitor (35a) | EGFR (L858R mutant) | 3352 nM | nih.gov |

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 kinase is a well-established strategy in cancer treatment. researchgate.net

The indazole scaffold has proven to be a valuable framework for the design of potent VEGFR-2 kinase inhibitors. researchgate.net In one study, several VEGFR-2 kinase inhibitors were designed based on an indazole scaffold, with the most potent compound, compound 30, inhibiting VEGFR-2 with an IC50 of 1.24 nM. researchgate.net This compound also demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs). researchgate.net

Another study identified a pyrido[2,3-d]pyrimidin-7-one core structure-based compound, VCC251801, as a potent VEGFR-2 inhibitor with an IC50 of 69 nM. nih.gov

Table 6: VEGFR-2 Kinase Inhibition by Indazole Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Compound 30 (an indazole derivative) | VEGFR-2 | 1.24 nM | researchgate.net |

Receptor Agonism/Antagonism

G-protein-coupled receptor 120 (GPR120) and G-protein-coupled receptor 40 (GPR40) are fatty acid receptors that play significant roles in metabolic regulation, making them attractive targets for the treatment of type 2 diabetes. google.comnih.gov Agonists of these receptors can influence insulin secretion and sensitivity. While numerous compounds have been designed and tested as modulators of GPR120 and GPR40, the scientific literature does not provide any specific research findings on the interaction of 3-(1H-Indazol-1-yl)cyclohexan-1-one with these receptors. There is no available data to suggest it acts as an agonist or antagonist at either GPR120 or GPR40.

The 5-HT₃ receptor is a ligand-gated ion channel involved in, among other functions, nausea and vomiting. Antagonists of this receptor are used as antiemetics. The indazole nucleus is a key structural feature in several potent 5-HT₃ receptor antagonists, most notably Granisetron. austinpublishinggroup.com Research into 5-HT₃ antagonists has explored various indazole-3-carboxamide derivatives. researchgate.net Despite the established importance of the indazole scaffold for this class of drugs, a specific investigation into the 5-HT₃ receptor antagonist activity of this compound has not been reported in the reviewed scientific literature. Therefore, no data on its binding affinity or functional antagonism is available.

Research on this compound Remains Undisclosed

Initial investigations into the specific biological activities of the chemical compound This compound have not yielded publicly available research data. While the broader class of indazole derivatives has been the subject of extensive scientific inquiry, revealing a range of biological effects, specific studies detailing the mechanistic insights of this particular compound are not readily accessible.

The indazole core is recognized for its versatile pharmacological potential, with various derivatives showing promise in several therapeutic areas. Research into related indazole compounds has indicated activities such as dopamine (B1211576) D2 receptor antagonism, cellular anti-proliferative effects in cancer cell lines, and the modulation of various cellular processes. However, it is crucial to note that these findings are not directly transferable to This compound , as minor structural modifications can significantly alter a compound's biological profile.

Efforts to find specific data on the dopamine D2 receptor binding affinity, anti-proliferative activity against cancer cells, or its effects on cell migration and cGMP metabolism for This compound have been unsuccessful in retrieving any dedicated scholarly articles or datasets. This suggests that either research into this specific molecule has not been conducted, has not been published in publicly accessible forums, or is proprietary information.

Therefore, a detailed analysis of the mechanistic insights into the biological interactions of This compound as per the requested outline cannot be provided at this time due to the absence of specific scientific literature.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1H-Indazol-1-yl)cyclohexan-1-one?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclohexanone derivatives are functionalized with indazole using palladium-catalyzed cross-coupling or acid-mediated cyclization. A typical protocol involves reacting 1H-indazole with a suitably substituted cyclohexanone precursor under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. Purification is achieved via flash chromatography (petroleum ether/ethyl acetate gradient) . Yield optimization may require adjusting stoichiometry, temperature, or catalyst loading.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the indazole ring (aromatic protons at δ 7.2–8.5 ppm) and cyclohexanone carbonyl (δ ~208 ppm in ¹³C).

- HRMS (ESI) : To verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- IR Spectroscopy : To identify the ketone C=O stretch (~1700 cm⁻¹) and indazole N-H vibrations (~3400 cm⁻¹) .

Q. How can chromatographic methods be optimized for purifying this compound?

Use silica gel chromatography with a mobile phase of petroleum ether/ethyl acetate (10:1 to 5:1). Monitor fractions via TLC (Rf ~0.33–0.35 in similar systems). For polar byproducts, consider reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

When X-ray data conflicts with spectroscopic results (e.g., unexpected bond lengths or torsional angles), employ:

- SHELXL refinement : Use anisotropic displacement parameters and restraint options to model disorder or thermal motion .

- DFT calculations : Compare experimental geometries with optimized structures (B3LYP/6-31G* level) to identify steric or electronic distortions .

- Twinned data analysis : Apply SHELXPRO’s twin refinement tools for non-merohedral twinning cases .

Q. How do substituents on the indazole ring influence the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., -NO₂ at the 5-position) reduce indazole’s nucleophilicity, slowing further functionalization. Conversely, electron-donating groups (e.g., -OCH₃) enhance π-stacking interactions, affecting solubility and crystallization. Cyclic voltammetry can quantify redox potentials, while UV-Vis spectroscopy reveals π→π* transitions modulated by substituents .

Q. What computational approaches predict the biological activity of this compound analogs?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the indazole N-H and hydrophobic contacts with the cyclohexanone ring .

- QSAR modeling : Correlate substituent parameters (Hammett σ, logP) with bioactivity data from assays like COX-2 inhibition .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for structurally similar derivatives?

Evidence from furan-cyclohexanone analogs shows yields ranging from 37% to 75% depending on substituent steric bulk and electronic effects. For example, 2,4-dimethylphenyl groups (75% yield) may stabilize intermediates via hydrophobic interactions, while nitro groups (37%) induce charge repulsion during nucleophilic attack . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps.

Methodological Recommendations

Q. How to address low crystallinity in this compound derivatives?

- Crystallization screening : Test solvent pairs (e.g., dichloromethane/hexane) and slow evaporation.

- Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to enhance lattice stability .

Q. What in vitro assays are suitable for evaluating anti-inflammatory activity?

- COX-2 inhibition : Measure IC₅₀ values using a fluorometric kit.

- NF-κB luciferase reporter assay : Quantify suppression of inflammatory signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.